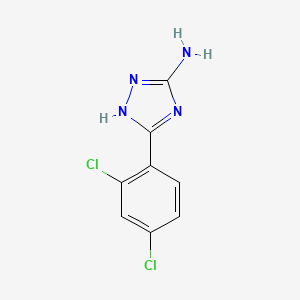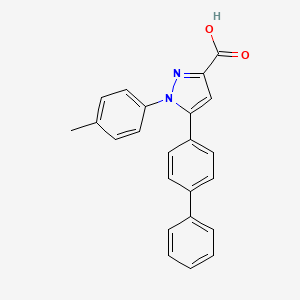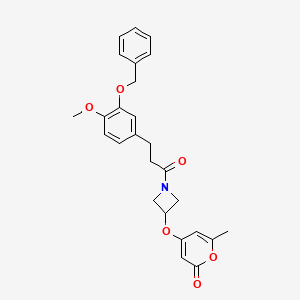
5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine” is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, including compounds related to 5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Anticancer Evaluation
Novel 1,2,4-triazolin-3-one derivatives, closely related to the compound , were synthesized and evaluated for their in vitro anticancerous action. These compounds exhibited significant activity against various human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, and others, suggesting their potential in cancer therapy (Kattimani et al., 2013).
Corrosion Inhibition
Research on 4H-1,2,4-triazole derivatives, including those structurally similar to 5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine, has revealed their effectiveness in corrosion inhibition of mild steel in acidic solutions. This application is particularly important in the field of materials science and engineering (Bentiss et al., 2007).
Crystal and Biological Activity
The crystal structure and biological activity of compounds structurally related to 5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine have been studied. These compounds have shown moderate anticancer activity, adding to the growing body of research on the therapeutic potential of 1,2,4-triazole derivatives (Lu Jiu-fu et al., 2015).
Synthesis and Antibacterial Activity
Novel derivatives containing the 1,2,4-triazole unit have been synthesized and screened for their antibacterial activities. These compounds have shown promising results, which could lead to new developments in antibacterial treatments (M. Idrees et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMITVPZPBGSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine](/img/structure/B2380741.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)
![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)
![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)
![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)




![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)